Danshensu's Mechanism of Action in Cardiovascular Disease: A Technical Guide
Danshensu's Mechanism of Action in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxy-propanoic acid), a primary water-soluble bioactive compound derived from Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential in cardiovascular diseases.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Danshensu's cardioprotective effects. We will dissect its role in mitigating myocardial ischemia-reperfusion injury, atherosclerosis, and thrombosis through its multifaceted anti-inflammatory, antioxidant, and anti-platelet activities. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the intricate signaling pathways involved.
Core Mechanisms of Action
Danshensu exerts its cardiovascular protective effects through several key mechanisms, primarily revolving around its potent antioxidant and anti-inflammatory properties. It also plays a crucial role in regulating endothelial function, inhibiting platelet aggregation, and modulating vascular smooth muscle cell activity.[3][4]
Antioxidant Effects
Oxidative stress is a major contributor to the pathophysiology of various cardiovascular diseases. Danshensu demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[1][5]
One of the key pathways activated by Danshensu is the Akt/ERK1/2/Nrf2 signaling pathway .[1] Upon activation, this pathway leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][5] This enhancement of the cellular antioxidant capacity helps to protect cardiomyocytes and endothelial cells from oxidative damage.[1][2]
Another critical pathway influenced by Danshensu is the Keap1-Nrf2/NQO1 signaling pathway .[6][7] By down-regulating Keap1, Danshensu promotes the nuclear translocation of Nrf2, which in turn activates the expression of antioxidant response elements, leading to the production of protective enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7]
Anti-inflammatory Effects
Chronic inflammation is a hallmark of atherosclerosis. Danshensu exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways in macrophages and endothelial cells.
In the context of atherosclerosis, Sodium Danshensu (SDSS) has been shown to inhibit macrophage inflammation by targeting the miR-200a-3p/MEKK3/NF-κB signaling pathway .[8] It upregulates miR-200a-3p, which in turn downregulates MAP kinase kinase kinase 3 (MEKK3), leading to the suppression of the canonical NF-κB pathway.[8] This results in a decrease in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]
Furthermore, SDSS can directly target IKKβ, a key kinase in the NF-κB pathway, to suppress inflammatory responses in macrophages and stabilize vulnerable atherosclerotic plaques.[9]
Anti-platelet and Antithrombotic Effects
Danshensu demonstrates significant anti-platelet and antithrombotic activities, which are crucial in preventing thrombotic events.[10][11][12] It dose-dependently inhibits platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA).[10][12]
The mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[10][11] This selective inhibition helps to normalize the balance between thromboxane A2 (TXA2), a potent platelet aggregator and vasoconstrictor, and prostacyclin (PGI2), a platelet inhibitor and vasodilator.[10][11]
Danshensu also influences the SIRT1/ROS/mtDNA pathway to inhibit platelet activation without increasing the risk of bleeding.[13] It upregulates SIRT1 expression, which reduces the reactive oxygen species (ROS) burden and subsequent release of mitochondrial DNA (mtDNA), a factor that can induce platelet activation.[13]
Protection Against Myocardial Ischemia-Reperfusion (I/R) Injury
Danshensu provides significant cardioprotection against myocardial I/R injury.[5][14] This protection is mediated through the activation of pro-survival signaling pathways, including the PI3K/Akt and ERK1/2 pathways .[14] Activation of these pathways suppresses cardiomyocyte apoptosis by increasing the Bcl-2/Bax ratio and decreasing the expression of active caspase-3.[14]
The activation of the Akt/ERK1/2/Nrf2 signaling pathway also contributes to its protective effects against I/R injury by bolstering the antioxidant defense system.[1][5]
Regulation of Endothelial Function
Danshensu plays a vital role in maintaining endothelial function, which is often compromised in cardiovascular diseases. It protects endothelial cells from injury induced by factors like homocysteine.[3][15] In a rat model of hyperhomocysteinemia, Danshensu was shown to reduce the expression of TNF-α and ICAM-1 in the aorta, decrease endothelin levels, and increase nitric oxide (NO) production.[16]
Interestingly, Danshensu can induce endothelium-dependent vasorelaxation through a nitric oxide (NO)-independent mechanism.[17] Instead, it increases the production of prostacyclin (PGI2) by upregulating the expression of cyclooxygenase-2 (COX-2).[17]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on Danshensu.
Table 1: Effects of Danshensu on Platelet Aggregation
| Parameter | Model | Treatment Group | Dosage | % Inhibition of Platelet Aggregation | Reference |
| AA-induced | Normal Rats | Danshensu | 15 mg/kg | 13.9% | [10][12] |
| AA-induced | Normal Rats | Danshensu | 30 mg/kg | 17.9% | [10][12] |
| AA-induced | Normal Rats | Danshensu | 60 mg/kg | 21.5% | [10][12] |
| ADP-induced | Normal Rats | Danshensu | 15 mg/kg | Similar inhibition to AA-induced | [10][12] |
| ADP-induced | Normal Rats | Danshensu | 30 mg/kg | Similar inhibition to AA-induced | [10][12] |
| ADP-induced | Normal Rats | Danshensu | 60 mg/kg | Similar inhibition to AA-induced | [10][12] |
Table 2: Cardioprotective Effects of Danshensu in Myocardial Ischemia-Reperfusion (I/R) Injury
| Parameter | Model | Treatment Group | Dosage | Outcome | Reference |
| Myocardial Infarct Size | Rat model of MI/R | Danshensu | - | Significantly reduced | [14] |
| Serum CK-MB | Rat model of MI/R | Danshensu | - | Significantly reduced | [14] |
| Serum cTnI | Rat model of MI/R | Danshensu | - | Significantly reduced | [14] |
| Cell Viability | H9c2 cardiomyocytes (SI/R) | Danshensu | - | Markedly improved | [14] |
| LDH Release | H9c2 cardiomyocytes (SI/R) | Danshensu | - | Decreased | [14] |
| Marker Enzymes (CK, LDH) | Isolated rat hearts (I/R) | DSS (10 μM) | 10 μM | Significantly decreased | [1][5] |
| MDA Levels | Isolated rat hearts (I/R) | DSS (10 μM) | 10 μM | Significantly decreased | [1] |
| SOD and GSH-Px Activity | Isolated rat hearts (I/R) | DSS (10 μM) | 10 μM | Increased | [1] |
Table 3: Effects of Danshensu on Hemodynamic and Cardiac Parameters
| Parameter | Model | Treatment Group | Dosage | Result | Reference |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 145±3 to 116±7 mmHg | [18] |
| Diastolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 103±10 to 87±2 mmHg | [18] |
| Heart Weight/Body Weight Index | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d (i.p.) for 6 weeks | Significantly attenuated increase | [18] |
| Incidence of Ventricular Tachycardia | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 100% to 50% | [18] |
| Incidence of Ventricular Fibrillation | Spontaneously Hypertensive Rats (SHR) | Danshensu | 10 mg/kg/d (i.p.) for 6 weeks | Decreased from 100% to 30% | [18] |
| Heart Weight/Body Weight (HW/BW) Ratio | Isoproterenol-induced Myocardial Hypertrophy in Rats | DSS | - | Significantly decreased | [19] |
| Left Ventricular Weight/Body Weight (LVW/BW) Ratio | Isoproterenol-induced Myocardial Hypertrophy in Rats | DSS | - | Significantly decreased | [19] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats
-
Objective: To evaluate the antithrombotic effects of Danshensu.
-
Animal Model: Male Sprague-Dawley rats.
-
Arteriovenous Shunt Thrombosis Model:
-
Rats are anesthetized.
-
An arteriovenous shunt is created by connecting the right carotid artery and the left jugular vein with a polyethylene tube containing a roughened silk thread.
-
Danshensu or vehicle is administered orally for a specified period before the procedure.
-
Blood is allowed to flow through the shunt for a defined time.
-
The silk thread with the thrombus is removed and weighed.
-
-
Venous Thrombosis Model:
-
Rats are anesthetized.
-
The vena cava is ligated to induce thrombosis.
-
Danshensu or vehicle is administered.
-
After a set period, the thrombus is harvested and weighed.
-
-
Reference: [10]
Isolated Rat Heart Langendorff Perfusion for Ischemia-Reperfusion Injury
-
Objective: To assess the cardioprotective effects of Danshensu against I/R injury in an ex vivo model.
-
Preparation:
-
Male Sprague-Dawley rats are heparinized and anesthetized.
-
Hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Hearts are retrogradely perfused with Krebs-Henseleit buffer.
-
-
Experimental Protocol:
-
Stabilization: Hearts are stabilized for a period (e.g., 20 minutes).
-
Pre-treatment: Hearts are perfused with Danshensu (DSS) at a specific concentration (e.g., 10 μM) for a defined duration.
-
Global Ischemia: Perfusion is stopped to induce global ischemia (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a set period (e.g., 30 minutes).
-
-
Data Collection:
-
Coronary effluent is collected to measure levels of creatine kinase (CK) and lactate dehydrogenase (LDH).
-
Heart tissue is collected for infarct size measurement (e.g., using TTC staining) and Western blot analysis of signaling proteins (e.g., Akt, ERK1/2, Nrf2).
-
Macrophage Inflammation Model in Atherosclerosis
-
Objective: To investigate the anti-inflammatory mechanism of Sodium Danshensu (SDSS) in macrophages.
-
Cell Culture: J774A.1 monocyte-macrophages are cultured.
-
In Vitro Model:
-
Macrophages are treated with oxidized low-density lipoprotein (ox-LDL) to mimic the inflammatory conditions of atherosclerosis.
-
Cells are co-treated with SDSS at various concentrations.
-
-
Analysis:
-
ELISA: To measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture medium.
-
RT-qPCR: To measure the mRNA expression of inflammatory genes and miR-200a-3p.
-
Western Blotting: To analyze the protein levels of key signaling molecules (e.g., MEKK3, phosphorylated NF-κB).
-
Immunofluorescence: To observe the nuclear translocation of NF-κB.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: Danshensu's antioxidant signaling pathways.
Caption: Danshensu's anti-inflammatory mechanism in atherosclerosis.
Caption: Danshensu's anti-platelet signaling pathways.
References
- 1. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danshensu protects vascular endothelia in a rat model of hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation [frontiersin.org]
- 7. Exploring the Mechanism of Danshensu in the Treatment of Doxorubicin-Induced Cardiotoxicity Based on Network Pharmacology and Experimental Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium Danshensu Inhibits Macrophage Inflammation in Atherosclerosis via the miR-200a-3p/MEKK3/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdilabs.com [cdilabs.com]
- 10. Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]
- 11. Effects of danshensu on platelet aggregation and thrombosis: in vivo arteriovenous shunt and venous thrombosis models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Danshensu prevents thrombosis by inhibiting platelet activation via SIRT1/ROS/mtDNA pathways without increasing bleeding risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardioprotective effect of Danshensu against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of Danshensu from the aqueous extract of Salvia miltiorrhiza (Danshen) against homocysteine-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Danshensu protects vascular endothelia in a rat model of hyperhomocysteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vascular reactivity screen of Chinese medicine danhong injection identifies Danshensu as a NO-independent but PGI2-mediated relaxation factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular protection with danshensu in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant and cardioprotective effects of Danshensu (3-(3, 4-dihydroxyphenyl)-2-hydroxy-propanoic acid from Salvia miltiorrhiza) on isoproterenol-induced myocardial hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
